Unraveling the Allosteric Inhibition of TYK2: A Technical Guide to the Mechanism of Action of BMS-986034 and Related Compounds
Unraveling the Allosteric Inhibition of TYK2: A Technical Guide to the Mechanism of Action of BMS-986034 and Related Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Compound Identification: Publicly available information regarding BMS-986034 presents conflicting mechanisms of action. While some commercial suppliers list it as a GPR119 agonist, the broader scientific context and publications from Bristol Myers Squibb on compounds with similar numerical designations overwhelmingly point towards a novel class of Tyrosine Kinase 2 (TYK2) inhibitors. This guide will focus on the well-documented mechanism of allosteric TYK2 inhibition, exemplified by the structurally related and clinically approved compound Deucravacitinib (BMS-986165), which is likely the intended subject of interest for researchers in immunology and drug discovery.
Core Mechanism: Allosteric Inhibition of TYK2 via the Pseudokinase (JH2) Domain
BMS-986034 and its analogues represent a first-in-class series of oral, selective, allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site within the catalytic kinase domain (JH1), these compounds uniquely bind to the regulatory pseudokinase domain (JH2).[1][2][3][4][5][6] This allosteric mechanism of action is the cornerstone of their high selectivity and differentiated safety profile.
The binding of the inhibitor to the JH2 domain stabilizes an inactive conformation of TYK2. This stabilization prevents the conformational changes required for the activation of the adjacent JH1 catalytic domain, thereby blocking downstream signaling.[1][7] This mode of inhibition confers exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects associated with broader JAK inhibition.[2][8]
Quantitative Data: Binding Affinity and Cellular Potency
The following tables summarize the quantitative data for Deucravacitinib (BMS-986165), a key example of this class of TYK2 inhibitors.
Table 1: Binding Affinity and Inhibitory Potency of Deucravacitinib (BMS-986165)
| Parameter | Value | Description |
| Ki (TYK2 JH2 Domain) | 0.02 nM | Dissociation constant for binding to the TYK2 pseudokinase domain.[2][3][4] |
| IC50 (TYK2 JH2 Domain) | 1.0 nM | Concentration for 50% inhibition of binding to the TYK2 pseudokinase domain.[1][9] |
| IC50 (TYK2 JH2 Domain) | 0.2 nM | Concentration for 50% inhibition of TYK2.[3] |
| IC50 (IL-23 Signaling) | 2-14 nM | Concentration for 50% inhibition of IL-23-driven cellular signaling.[4] |
| IC50 (IFNα Signaling) | 2-14 nM | Concentration for 50% inhibition of Type I Interferon-driven cellular signaling.[4] |
Table 2: Selectivity of Deucravacitinib (BMS-986165) Across the JAK Family
| Kinase | Domain | Selectivity Fold (vs. TYK2) |
| JAK1 | JH1 (Catalytic) | >1000 |
| JAK2 | JH1 (Catalytic) | >1000 |
| JAK3 | JH1 (Catalytic) | >1000 |
Signaling Pathways and Downstream Effects
TYK2 is a crucial intracellular kinase that mediates the signaling of key cytokines involved in inflammation and autoimmunity, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[10] By inhibiting TYK2, BMS-986034 and related compounds effectively block these pro-inflammatory signaling cascades.
Upon cytokine binding to their respective receptors, TYK2, in conjunction with another JAK family member (often JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[11] These phosphorylated STATs then translocate to the nucleus and regulate the transcription of target genes involved in immune cell differentiation and activation.
The primary downstream consequence of TYK2 inhibition by this class of molecules is the suppression of the IL-23/Th17 axis. Specifically, the inhibition of TYK2 blocks IL-23-induced phosphorylation of STAT3.[12][13][14][15] This, in turn, reduces the production of pro-inflammatory cytokines such as IL-17A and IL-17F by Th17 cells, which are key drivers of pathogenesis in diseases like psoriasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 5. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 11. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 12. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 14. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics | PLOS Biology [journals.plos.org]
